An In-depth Technical Guide to Chloro(triethylphosphine)gold(I) for Advanced Research
An In-depth Technical Guide to Chloro(triethylphosphine)gold(I) for Advanced Research
Introduction: The Enduring Relevance of a Versatile Gold(I) Precursor
Chloro(triethylphosphine)gold(I) (CAS 15529-90-5), a linear, two-coordinate gold(I) complex, stands as a cornerstone reagent in the fields of catalysis, medicinal chemistry, and materials science.[1] While structurally simple, its unique electronic properties and reactivity profile make it an invaluable entry point for the synthesis of more complex gold-containing molecules and materials. This guide provides an in-depth examination of its core properties, synthesis, reactivity, and key applications, offering field-proven insights for researchers and drug development professionals. Its significance is deeply intertwined with that of Auranofin, an established anti-arthritic drug, as they share the pharmacologically active [Au(PEt₃)]⁺ cationic fragment, which is central to their biological activities.[2]
Core Physicochemical and Structural Properties
Chloro(triethylphosphine)gold(I) is typically a white to pale yellow or light reddish crystalline solid, soluble in many organic solvents.[1][3] Its fundamental properties are summarized below.
Physical and Chemical Data Summary
| Property | Value | Source |
| CAS Number | 15529-90-5 | [4][5] |
| Molecular Formula | C₆H₁₅AuClP | [1][4][5] |
| Molecular Weight | 350.58 g/mol | [3][4][5] |
| Appearance | White to pale yellow, whitish, light red, or light purple powder or chunks | [1][3] |
| Melting Point | 84-86 °C | [3] |
| Canonical SMILES | CCP(CC)CC.[Cl-].[Au+] | [1][5] |
| IUPAC Name | gold(1+);triethylphosphane;chloride | [5] |
| Synonyms | (Triethylphosphine)gold(I) chloride, Triethylphosphineaurous chloride, ClAuPEt₃ | [1][4][6] |
Structural Elucidation: The Linearity of Gold(I)
A defining characteristic of Chloro(triethylphosphine)gold(I) is its linear coordination geometry.[1] The gold(I) center, with its d¹⁰ electron configuration, is coordinated to one triethylphosphine ligand via the phosphorus atom and one chloride ion.[1] This preference for a two-coordinate, linear arrangement is a hallmark of gold(I) chemistry, heavily influenced by strong relativistic effects that alter orbital energies and favor hybrids with significant s-character for bonding.
Synthesis and Characterization Protocols
The synthesis of Chloro(triethylphosphine)gold(I) is straightforward, making it a readily accessible precursor for further chemical exploration.
Common Synthetic Routes
Two primary methods are employed for its synthesis:
-
Direct Reaction from Gold(I) Chloride: This is the most common laboratory-scale synthesis. It involves the direct reaction of gold(I) chloride (AuCl) with one equivalent of triethylphosphine (Et₃P) in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).[1] The phosphine ligand readily displaces other weakly bound ligands or bridges in polymeric AuCl to form the stable monomeric complex.
-
Reduction of Gold(III) Precursors: An alternative route involves the reduction of a gold(III) precursor, such as chloroauric acid (HAuCl₄), using triethylphosphine.[1] In this case, the triethylphosphine acts as both a reducing agent and a ligand. For instance, the reaction of HAuCl₄ with an excess of triethylphosphine in ethanol yields the desired product.[1] A similar, well-documented procedure is used for the triphenylphosphine analogue, where HAuCl₄ is reduced by two equivalents of the phosphine.[7]
Experimental Workflow: Synthesis from Gold(I) Chloride
This protocol describes a standard, self-validating procedure for synthesizing Chloro(triethylphosphine)gold(I). The causality behind using an inert atmosphere is to prevent the oxidation of the phosphine ligand and potential side reactions. Dichloromethane is chosen for its ability to solubilize the reactants and the final product while being relatively unreactive.
Caption: A typical experimental workflow for the synthesis of Chloro(triethylphosphine)gold(I).
Step-by-Step Protocol:
-
Inert Atmosphere: Suspend gold(I) chloride (1.0 eq) in deoxygenated dichloromethane under a nitrogen or argon atmosphere in a Schlenk flask.
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add triethylphosphine (1.0 eq) dropwise via syringe with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the dissolution of the solid AuCl as the soluble product forms.
-
Filtration: Once the reaction is complete, filter the solution through a Celite plug or a fine porosity frit to remove any insoluble impurities or unreacted starting material.
-
Crystallization: Reduce the volume of the filtrate under reduced pressure. Add a cold non-polar solvent, such as pentane or hexane, to precipitate the product.
-
Isolation: Collect the resulting white or pale-yellow solid by filtration, wash with a small amount of the cold non-polar solvent, and dry under vacuum.
Characterization
-
NMR Spectroscopy: ³¹P NMR spectroscopy is a primary tool for characterization, typically showing a single sharp resonance. ¹H and ¹³C NMR are used to confirm the presence of the triethylphosphine ligand.
-
X-ray Crystallography: Single-crystal X-ray diffraction can be used to definitively confirm the linear geometry and provide precise bond lengths and angles. For the analogous triphenylphosphine complex, this technique has been used to confirm its orthorhombic crystal structure and linear coordination.[7]
Reactivity and Mechanistic Considerations
The reactivity of Chloro(triethylphosphine)gold(I) is dominated by the properties of the gold(I) center and the lability of the Au-Cl bond.
Ligand Substitution and Catalyst Activation
The chloride ligand is a good leaving group and can be readily displaced by other ligands. This is the foundational principle for its use as a precursor. A common strategy in catalysis is to abstract the chloride ion using a silver salt with a non-coordinating anion (e.g., AgSbF₆, AgBF₄).[7] This generates a highly reactive, cationic gold(I) species, [(Et₃P)Au]⁺, which is a powerful π-acid capable of activating alkynes, allenes, and alkenes toward nucleophilic attack.[7]
Transmetalation Reactions
The complex undergoes transmetalation with organometallic reagents like Grignard reagents (R-MgX) or organolithium compounds (R-Li).[1][7] This reaction replaces the chloride ligand with an alkyl or aryl group, forming a new Au-C bond and providing access to organogold compounds.[1][7]
Example: Et₃PAuCl + R-MgX → Et₃PAu-R + MgXCl
Key Applications in Science and Drug Development
Homogeneous Catalysis
Chloro(triethylphosphine)gold(I) is a precursor to active catalysts for a wide array of organic transformations.[1] The resulting cationic gold species are particularly effective in:
-
Alkene Hydroamination: Catalyzing the addition of amines across double bonds.[1]
-
Cyclization Reactions: Promoting the formation of complex ring structures from unsaturated substrates.[1]
-
Oxidation Reactions: Acting as a catalyst for the oxidation of alcohols and aldehydes.[1]
The choice of this precursor is strategic; the triethylphosphine ligand provides a balance of steric bulk and electron-donating character that stabilizes the gold(I) center while allowing for high catalytic activity.
Medicinal Chemistry and Anticancer Research
The biological activity of Chloro(triethylphosphine)gold(I) is of significant interest, largely due to its relationship with the FDA-approved drug Auranofin.[2] It is considered a promising anticancer drug candidate in its own right.[2]
Mechanism of Action: The primary cellular target is believed to be thioredoxin reductase (TrxR) , a key enzyme in maintaining cellular redox homeostasis.[1]
-
Inhibition of TrxR: The electrophilic [Au(PEt₃)]⁺ moiety reacts readily with the selenocysteine residues in the active site of TrxR, leading to irreversible inhibition of the enzyme.[1]
-
Oxidative Stress: Inhibition of TrxR disrupts the cell's ability to manage reactive oxygen species (ROS). The resulting increase in oxidative stress triggers downstream signaling cascades.[1]
-
Induction of Apoptosis: Elevated ROS levels lead to mitochondrial dysfunction and the activation of programmed cell death pathways (apoptosis).[1][2]
-
Autophagy: Studies have also shown that the compound can induce autophagy, another form of programmed cell death.[2]
Caption: Proposed mechanism of anticancer action for Chloro(triethylphosphine)gold(I).
Recent research has focused on encapsulating Chloro(triethylphosphine)gold(I) in biocompatible nanoparticles (e.g., PLGA-PEG) to enhance its pharmacological profile, improve delivery to tumor sites, and reduce side effects.[2] This nano-formulation has shown even greater cytotoxic effects in colorectal cancer cells compared to the free compound.[2]
Materials Science
The complex serves as a precursor for the controlled synthesis of gold nanoparticles.[1] Thermal or chemical decomposition of Chloro(triethylphosphine)gold(I) can lead to the formation of gold nanoparticles with specific sizes and properties, which are of interest for applications in electronics and sensing.[1]
Safety, Handling, and Storage
Chloro(triethylphosphine)gold(I) is a toxic compound and must be handled with appropriate precautions.[1][4]
GHS Hazard Summary
| Hazard Class | Statement | GHS Code | Source |
| Acute Toxicity (Oral) | Toxic if swallowed | H301 | [5][6] |
| Acute Toxicity (Dermal) | Toxic in contact with skin | H311 | [5] |
| Acute Toxicity (Inhalation) | Toxic if inhaled | H331 | [5] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5][6] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | [5][6] |
| Germ Cell Mutagenicity | May cause genetic defects | H340 | [6] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | H361 | [6] |
| STOT (Single Exposure) | May cause respiratory irritation | H335 | [5][6] |
Handling and PPE
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation.[1][6]
-
Personal Protective Equipment (PPE): Wear nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[1][4][6]
-
First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] After skin contact, wash immediately with plenty of soap and water.[4] If swallowed, seek immediate medical attention.[6]
Storage and Stability
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and incompatible materials like water.[6] The material should be stored locked up.[6]
-
Stability: The compound is stable under recommended storage conditions but may decompose slowly in contact with air and moisture.[6]
Conclusion
Chloro(triethylphosphine)gold(I) is far more than a simple chemical intermediate. It is a versatile and powerful tool that provides access to a broad spectrum of applications, from sophisticated organic synthesis to the development of next-generation anticancer therapeutics. Its predictable reactivity, straightforward synthesis, and the well-understood role of its [Au(PEt₃)]⁺ moiety provide a solid and reliable foundation for innovation. A thorough understanding of its properties, handling requirements, and mechanistic pathways, as detailed in this guide, is essential for any researcher aiming to leverage the unique potential of gold chemistry.
References
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Wikipedia. Chloro(triphenylphosphine)gold(I). [Link]
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American Elements. Chloro(triethylphosphine)gold(I). [Link]
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Gelest, Inc. (2016, May 18). TRIETHYLPHOSPHINE GOLD(I) CHLORIDE Safety Data Sheet. [Link]
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ResearchGate. Chloro(triphenylphosphine)gold(I) a forefront reagent in gold chemistry as apoptotic agent for cancer cells | Request PDF. [Link]
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Cirri, D., et al. (2021). Anticancer effects against colorectal cancer models of chloro(triethylphosphine)gold(I) encapsulated in PLGA–PEG nanoparticles. SpringerLink. [Link]
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PubChem. Chloro(triethylphosphine)gold. National Center for Biotechnology Information. [Link]
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ACS Publications. Antitumor Activity of the Mixed Phosphine Gold Species Chlorotriphenylphosphine-1,3-bis(diphenylphosphino)propanegold(I) | Journal of Medicinal Chemistry. [Link]
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PubChem. Chloro(triphenylphosphine)gold. National Center for Biotechnology Information. [Link]
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